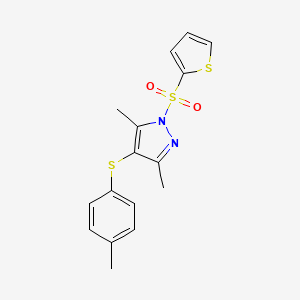

3,5-Dimethyl-1-(thiophene-2-sulfonyl)-4-p-tolylsulfanyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methyl groups, and the attachment of the thiophene-2-sulfonyl and p-tolylsulfanyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring provides a rigid, planar structure, while the thiophene-2-sulfonyl and p-tolylsulfanyl groups would add additional complexity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. The pyrazole ring might undergo reactions at the nitrogen atoms, while the thiophene-2-sulfonyl and p-tolylsulfanyl groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all play a role .Wissenschaftliche Forschungsanwendungen

Synthesis and Oxidation

A study by Potapov et al. (2011) discusses the synthesis and selective oxidation of azole-containing thioethers, including pyrazole derivatives. Oxidation with hydrogen peroxide can yield sulfoxide or sulfone derivatives, indicating the compound's utility in producing chemically modified structures through selective oxidation processes Potapov, A., Chernova, N. P., Ogorodnikov, V. D., Petrenko, T., & Khlebnikov, A. (2011). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 7, 1526-1532.

Metallomacrocyclic Pd(II) Complexes

León et al. (2013) investigated the formation of metallomacrocyclic Pd(II) complexes using pyrazole sulfoxide/sulfone ligands. This research highlighted the compound's potential in creating complex structures that could contribute to the development of supramolecular networks, showcasing its versatility in coordination chemistry León, A., Guerrero, M., García‐Antón, J., Ros, J., Font‐Bardia, M., & Pons, J. (2013). Study of new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands and their contribution to supramolecular networks. CrystEngComm, 15(8), 1762-1771.

Antimicrobial Evaluation

Alsaedi et al. (2019) conducted a synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups, demonstrating antimicrobial activities surpassing those of reference drugs. This indicates the compound's utility in synthesizing new derivatives with potential antimicrobial properties Alsaedi, A. M. R., Farghaly, T., & Shaaban, M. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 24(21).

Heterocyclic Fused Derivatives

Chaloner et al. (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, leading to heterocyclic o-quinodimethanes. This study showcases the compound's role in generating fused heterocyclic systems, contributing to the field of organic synthesis and potentially offering new pathways for creating complex organic molecules Chaloner, L. M., Crew, A., O’Neill, P., Storr, R., & Yelland, M. (1992). Heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes. Tetrahedron, 48(40), 8101-8116.

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-thiophen-2-ylsulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S3/c1-11-6-8-14(9-7-11)22-16-12(2)17-18(13(16)3)23(19,20)15-5-4-10-21-15/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBGOPYFANLVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)

![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)

![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)